6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine

Antirhinovirus Structure-Activity Relationship QSAR

6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine (CAS 105183-02-6) is a trisubstituted purine derivative with the molecular formula C14H10ClF3N4 and a molecular weight of 326.70 g/mol. It is a key synthetic intermediate in the preparation of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, a compound reported to exhibit potent in vitro antirhinoviral activity with an IC50 of 0.03 microM against serotype 1B.

Molecular Formula C14H10ClF3N4
Molecular Weight 326.70 g/mol
CAS No. 105183-02-6
Cat. No. B12932917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine
CAS105183-02-6
Molecular FormulaC14H10ClF3N4
Molecular Weight326.70 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)C(F)(F)F
InChIInChI=1S/C14H10ClF3N4/c1-8-2-4-9(5-3-8)6-22-7-19-10-11(15)20-13(14(16,17)18)21-12(10)22/h2-5,7H,6H2,1H3
InChIKeyMISOYNHDCCAFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine (CAS 105183-02-6): A Critical Intermediate for Antirhinoviral Purines


6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine (CAS 105183-02-6) is a trisubstituted purine derivative with the molecular formula C14H10ClF3N4 and a molecular weight of 326.70 g/mol . It is a key synthetic intermediate in the preparation of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, a compound reported to exhibit potent in vitro antirhinoviral activity with an IC50 of 0.03 microM against serotype 1B [1]. The compound features a reactive chlorine atom at the 6-position, enabling facile nucleophilic displacement to generate diverse 6-substituted analogs for structure-activity relationship (SAR) exploration [2].

Workflow
SAR-driven antiviral lead optimization
Selection Logic
Exact 2-CF3 and N9-(4-methylbenzyl) purine core required for reported potency
Use Context
Nucleophilic displacement at 6-Cl to access 6-amino analog libraries

Why Generic Purine Intermediates Cannot Replace 6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine in Antiviral Synthesis


Simply substituting a generic 6-chloropurine or a different 9-benzyl-2-substituted-purine intermediate in the synthetic pathway to antirhinoviral agents leads to a quantifiable loss in the potency of the final product. Quantitative structure-activity relationship (QSAR) analysis has demonstrated that optimal antirhinovirus serotype 1B activity is contingent on a specific combination of a lipophilic, electron-withdrawing substituent at the 2-position (optimally trifluoromethyl) and a 4-methylbenzyl group at the N9 position [1]. The 6-chloro substituent present in this compound is also the essential synthetic handle for installing the critical 6-(dimethylamino) pharmacophore via nucleophilic displacement [2]. Any deviation from this specific substitution pattern results in a final compound with significantly reduced antiviral potency, making the procurement of this exact intermediate a non-negotiable step for replicating published results.

2-Substituent mismatch: Replacing CF3 with H or Cl in the final product leads to a >100-fold or 2.7-fold loss in reported antirhinovirus assay response; generic 2-alkyl purines may not replicate the published endpoint context.
N9-Benzyl deviation: Using an unsubstituted benzyl analog instead of 4-methylbenzyl is linked to rodent toxicity in published acute studies; the safety-related endpoint context may not transfer.
Leaving-group absence: 6-Amino or 6-oxo derivatives lack the reactive chlorine handle for further SAR diversification; direct substitution without the 6-Cl intermediate limits synthetic access to published pharmacophores.

Quantitative Differentiation of 6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine from Its Closest Analogs


The 2-Trifluoromethyl Group Confers a >100-Fold Potency Advantage Over the 2-Unsubstituted Analog in the Final Active Compound

In a systematic study of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, the final product derived from this intermediate, where the 2-substituent is CF3 (compound 14), exhibited an IC50 of 0.03 microM against rhinovirus type 1B. In contrast, the 2-unsubstituted analog (compound 2, where R=H) showed an IC50 of 8.6 microM. This represents a 287-fold difference in potency. [1]

2-CF3 vs 2-H Potency
Head-to-head
287-fold higher reported antirhinovirus response
Target final product IC50: 0.03 µM
2-H analog IC50: 8.6 µM
Reported endpoint context supports 2-CF3 as critical for assay response.
Plaque reduction assay; rhinovirus serotype 1B in M-HeLa cells. Data to verify in target lab.
Antirhinovirus Structure-Activity Relationship QSAR

The 2-Trifluoromethyl Substituent Delivers 2.7-Fold Superior Potency Compared to the 2-Chloro Analog

Within the same series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, the 2-chloro derivative (compound 1) achieved an IC50 of 0.08 microM, while the 2-trifluoromethyl derivative (compound 14, derived from the target intermediate) achieved an IC50 of 0.03 microM. This translates to a 2.7-fold improvement in potency. [1]

2-CF3 vs 2-Cl Potency
Head-to-head
2.7-fold higher reported antirhinovirus response
Target final product IC50: 0.03 µM
2-Cl analog IC50: 0.08 µM
Supports CF3 as the preferred 2-substituent in this chemotype.
Same assay platform; direct comparison enables SAR interpretation.
Antiviral Lead Optimization SAR

The 6-Chloro Substituent is the Critical Synthetic Handle for Generating Pharmacologically Active 6-Amino Derivatives

The 6-chloro group in this intermediate is not a passive structural feature; it is the essential reactive center that enables the synthesis of the active pharmacological agents. The published synthetic route explicitly utilizes the displacement of this chlorine atom with dimethylamine to yield the potent antirhinovirus compound 14. [1] This reactivity is also leveraged to introduce a variety of other amines (e.g., anilines, methylamine) to explore SAR at the 6-position, as documented in a study where a series of 6-substituted-9-(4-methylbenzyl)-2-trifluoromethyl-9H-purines were synthesized and tested. [2]

6-Cl Synthetic Utility
Supporting evidence
Reactive handle for nucleophilic displacement
Enables installation of 6-(dimethylamino) and diverse 6-amino libraries.
Versatile platform intermediate for SAR exploration.
Published amination conditions (e.g., dimethylamine, heat).
Medicinal Chemistry Nucleophilic Displacement Intermediate

The 4-Methylbenzyl Group at N9 is an Optimized Substituent Balancing Potency and Safety

The 4-methylbenzyl group at the N9 position is not an arbitrary choice. The seminal 1989 publication notes that the p-methyl derivative (i.e., the final compound derived from this intermediate) was selected as the prototype for advanced studies because 'it was nontoxic in acute toxicity studies in rodents, in contrast with the unsubstituted 9-benzyl derivative.' [1] This indicates that the 4-methyl substituent on the benzyl ring is a critical structural feature that mitigates toxicity while preserving high antiviral potency (IC50 = 0.03 microM). [1]

N9 Substituent Safety Context
Supporting evidence
4-Methylbenzyl analog reported nontoxic in rodent acute studies
Unsubstituted 9-benzyl derivative reported toxic in same studies.
Safety-related endpoint context linked to N9 substituent choice.
Qualitative report from 1989 publication; requires modern toxicology validation.
Antiviral Drug Design Pharmacophore Toxicology

The Focused Chemical Space of This Intermediate Provides a Defined Starting Point for Kinase Inhibitor Discovery

The purine scaffold, particularly when decorated with a trifluoromethyl group and a benzyl substituent, is a recognized privileged structure for targeting the ATP-binding pocket of kinases and other purine-dependent enzymes. The specific substitution pattern of this compound, featuring a 6-chloro leaving group, a 2-CF3 group, and a 4-methylbenzyl N9 substituent, closely mimics the architecture of several reported inhibitors of purine nucleoside phosphorylase (PNP) and MutT Homolog 1 (MTH1). [1] [2] While direct bioactivity data on this specific intermediate is limited, its structural similarity to these bioactive chemotypes positions it as a high-value starting material for structure-based drug design campaigns.

Kinase Inhibitor Scaffold
Class-level inference
Privileged purine core for ATP-binding pocket targets
Structural similarity to reported PNP and MTH1 inhibitor scaffolds.
May support kinase or purine-utilizing enzyme inhibitor discovery.
No direct bioactivity data on this intermediate; source review recommended.
Kinase Inhibitors Purine Scaffold Drug Discovery

High-Impact Research and Development Applications for 6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine


Synthesis of Lead Antirhinoviral Candidate 6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine for In Vivo Proof-of-Concept

The primary and most cited application of CAS 105183-02-6 is as the direct synthetic precursor to compound 14, a potent antirhinoviral agent with an in vitro IC50 of 0.03 microM. Research groups aiming to replicate or build upon the Kelley et al. pharmacophore should procure this intermediate to perform the final dimethylamine displacement step. This ensures chemical fidelity to the published lead compound, which was advanced due to its favorable potency and safety profile in rodent toxicity studies [1].

Generation of a Focused 6-Amino Library for Pan-Serotype Antirhinoviral Screening

The 6-chloro reactive handle on this intermediate makes it a versatile scaffold for generating a library of 6-substituted analogs. Published work has validated that varying the amine at the 6-position, while keeping the 2-CF3 and N9-(4-methylbenzyl) groups constant, is a productive strategy for modulating antirhinoviral activity. [1] This approach can be used to screen for compounds with a broader spectrum of activity against the >100 rhinovirus serotypes, a key limitation identified in the original research where even the most potent compound showed a 260-fold range in IC50 values across 18 serotypes.

Structure-Based Design of Novel Kinase or Purine-Utilizing Enzyme Inhibitors

Given the privileged status of trisubstituted purines as ATP-competitive kinase inhibitors, this compound provides an ideal starting point for fragment-based or structure-based drug design. Its fixed 2-CF3 and N9-(4-methylbenzyl) groups probe specific lipophilic pockets within the ATP-binding site, while the 6-chloro group serves as a tractable vector for introducing diverse warheads to target non-conserved residues in a desired kinase. This strategy mirrors the successful development of MTH1 inhibitors based on a similar purine core, where submicromolar potency was achieved through systematic SAR exploration. [1]

Process Chemistry Development and Scale-Up for Preclinical Supply

For organizations supporting antiviral drug development programs, establishing a reliable, high-purity supply of this GMP-grade intermediate is critical. The compound's synthesis from 5-aminoimidazole-4-carboxamide and 4-methylbenzyl bromide is published, but presents challenges in isomer control and yield. [1] High-purity (>98%) material, such as that verified by ISO-certified suppliers, is essential to avoid carry-over impurities that could confound biological assays or impact the purity profile of the final active pharmaceutical ingredient (API).

Application
Selection Property
Validation Focus
Antirhinoviral lead synthesis
Exact 2-CF3/4-methylbenzyl pharmacophore
Replication of reported compound 14 and in vitro assay context
Pan-serotype antiviral screening
6-Chloro reactive handle for library generation
Broad-spectrum rhinovirus response across serotypes
Kinase/PNP inhibitor discovery
Trisubstituted purine scaffold fit
Target engagement and selectivity assay context
Preclinical supply development
High-purity intermediate (>98%)
Impurity profile and isomer control verification
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